3-Benzhydrylphenol
Description
3-Benzhydrylphenol (IUPAC name: 3-(diphenylmethyl)phenol) is an aromatic compound featuring a phenol core substituted with a benzhydryl (diphenylmethyl) group at the para position. Its molecular formula is C₁₉H₁₆O, with a molecular weight of 260.33 g/mol. Structurally, it combines the acidic phenolic hydroxyl group with the sterically bulky benzhydryl moiety, which influences its physicochemical properties, such as solubility, reactivity, and biological activity .
Properties
CAS No. |
84868-54-2 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-benzhydrylphenol |
InChI |
InChI=1S/C19H16O/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19-20H |
InChI Key |
KSEPXCIDQMXYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Benzhydrylphenol with structurally or functionally related compounds, extrapolated from evidence on analogs:
Key Observations:
Acidity: The phenolic –OH in this compound is more acidic (estimated pKa ~10) than the alcoholic –OH in diphenylmethanol (pKa ~16–18) due to resonance stabilization of the phenoxide ion. This contrasts with 3-Hydroxybenzaldehyde, where the electron-withdrawing aldehyde group further lowers its pKa to ~8.3 .
Solubility: The bulky benzhydryl group in this compound reduces water solubility compared to smaller analogs like 3-Hydroxybenzaldehyde. It is more soluble in organic solvents (e.g., ethanol, DCM), similar to benzophenone .
Reactivity: Unlike benzophenone, which undergoes photochemical reactions, this compound’s phenolic group makes it prone to oxidation, necessitating stabilization in industrial applications .
Synthetic Utility: 3-Benzylphenol and diphenylmethanol serve as intermediates in drug synthesis (e.g., antihistamines), while this compound’s steric bulk may limit its use in small-molecule therapeutics but enhance its role in polymer stabilization .
Research Findings and Limitations
- Thermal Stability: While specific data on this compound is absent, benzophenone derivatives exhibit high thermal stability (decomposition >250°C), suggesting similar resilience for this compound in high-temperature applications .
- Gaps in Evidence: No direct studies on this compound’s toxicity, pharmacokinetics, or environmental impact were found. Extrapolations from benzophenone (linked to endocrine disruption) suggest caution in handling .
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